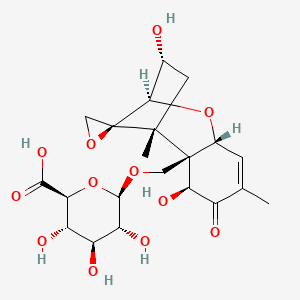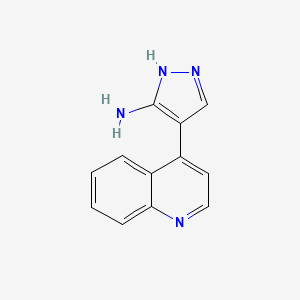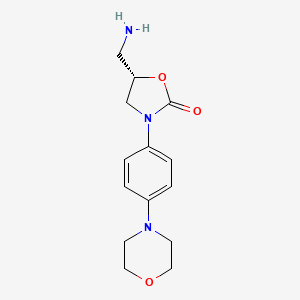
(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Morpholine derivatives have been studied for their antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, have been synthesized and screened for their in vitro antibacterial properties .Scientific Research Applications
Asymmetric Catalysis
Oxazoline-containing ligands, derived from chiral amino alcohols, are pivotal in asymmetric catalysis. Their success in this area is attributed to their ready accessibility, modular nature, and ability to influence the stereochemical outcomes of metal-catalyzed transformations significantly. These ligands have been employed in a broad spectrum of asymmetric reactions, showcasing their versatility and importance in synthesizing enantioenriched products. The structural proximity of the stereocenter to the metal active site in these ligands is crucial for their effectiveness in catalysis (Hargaden & Guiry, 2009).
Antibacterial Agents
Oxazolidinones, a class of synthetic antimicrobial agents, are characterized by a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against numerous human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The clinical development of linezolid, a prominent oxazolidinone, demonstrates the potential of these compounds as alternatives to traditional antibiotics for treating infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).
Antioxidant Activity
The study of antioxidants is significant across various scientific domains, including food engineering and medicine. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, have been critical in analyzing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to assess the kinetics or equilibrium state, providing insights into the antioxidant properties of compounds (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZALKCNAYMXWQM-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

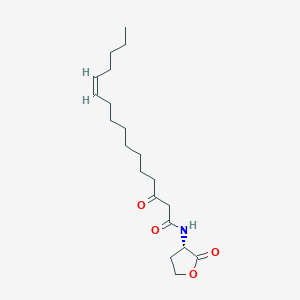
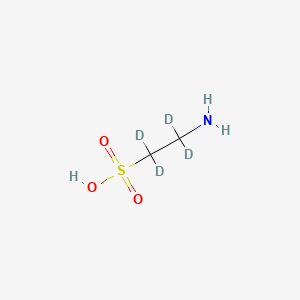
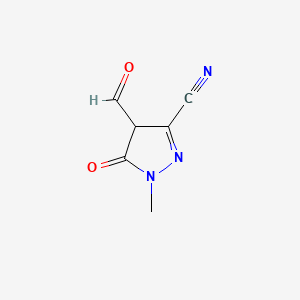
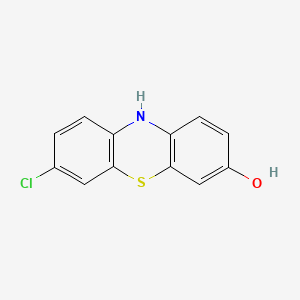

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
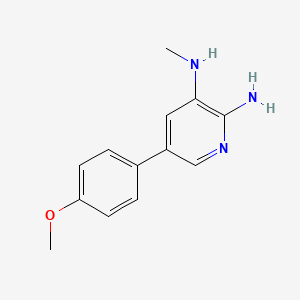
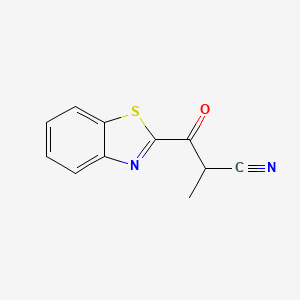
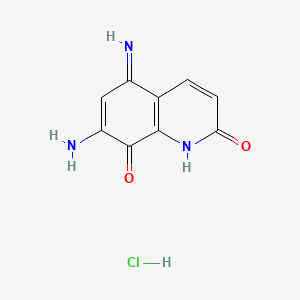
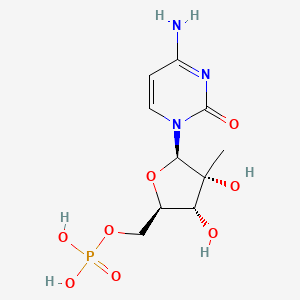
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
